molecular formula C21H30O3 B11828832 (3R,5R,8S,10S,13S,14S)-10,13-Dimethyl-17-oxo-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

(3R,5R,8S,10S,13S,14S)-10,13-Dimethyl-17-oxo-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

Cat. No.: B11828832
M. Wt: 330.5 g/mol
InChI Key: IGTOGZGFKIJBBR-JBXXBSONSA-N
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Description

(3R,5R,8S,10S,13S,14S)-10,13-Dimethyl-17-oxo-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate is a complex organic compound. It is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon. This compound is notable for its intricate structure, which includes multiple chiral centers and a variety of functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R,8S,10S,13S,14S)-10,13-Dimethyl-17-oxo-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate typically involves several steps:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of functional groups: Functional groups such as the keto and acetate groups are introduced through selective oxidation and esterification reactions.

    Chiral resolution: The final product is obtained by resolving the chiral centers to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,5R,8S,10S,13S,14S)-10,13-Dimethyl-17-oxo-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(3R,5R,8S,10S,13S,14S)-10,13-Dimethyl-17-oxo-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3R,5R,8S,10S,13S,14S)-10,13-Dimethyl-17-oxo-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene derivatives: These compounds share the same core structure but differ in their functional groups and stereochemistry.

    Steroids: Structurally similar due to the presence of multiple fused rings and chiral centers.

Uniqueness

What sets (3R,5R,8S,10S,13S,14S)-10,13-Dimethyl-17-oxo-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

[(3R,5R,8S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h9,14-17H,4-8,10-12H2,1-3H3/t14-,15-,16+,17+,20+,21+/m1/s1

InChI Key

IGTOGZGFKIJBBR-JBXXBSONSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CC[C@@H]3C2=CC[C@]4([C@H]3CCC4=O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2=CCC4(C3CCC4=O)C)C

Origin of Product

United States

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